1-(2,3-Dimethoxyphenyl)-2-nitropropene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1,2-dimethoxy-3-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-7H,1-3H3/b8-7+ |
InChI Key |
MMLNTSKEWFKJQF-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C(=CC=C1)OC)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,3 Dimethoxyphenyl 2 Nitropropene and Analogs
Condensation Reactions for Nitropropene Formation
The most common approach for synthesizing 1-(2,3-dimethoxyphenyl)-2-nitropropene and its analogs involves the condensation of an aromatic aldehyde with a nitroalkane. This transformation is a cornerstone of C-C bond formation in organic chemistry.
Henry Reaction and Knoevenagel Condensation Variants
The Henry reaction involves the base-catalyzed reaction between a nitroalkane and a carbonyl compound to form a β-nitroalcohol. beilstein-journals.org This intermediate can then be dehydrated to yield the corresponding nitroalkene. wikipedia.org The Knoevenagel condensation is a broader concept that involves the reaction of an active methylene (B1212753) compound (like a nitroalkane) with an aldehyde or ketone, often leading directly to the α,β-unsaturated product. wikipedia.org
In the context of this compound synthesis, the reaction begins with the deprotonation of nitroethane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. wikipedia.org This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde (B126229). The resulting β-nitro alkoxide is subsequently protonated to give the β-nitroalcohol intermediate, 1-(2,3-dimethoxyphenyl)-2-nitropropan-1-ol. Under the reaction conditions, especially with heating, this intermediate readily undergoes dehydration to yield the final product, this compound. wikipedia.org
Catalytic Approaches in Nitropropene Synthesis (e.g., Amine Catalysis, Ammonium (B1175870) Acetate)
The choice of catalyst is crucial for the efficiency of the condensation reaction. Weakly basic catalysts are generally preferred to avoid side reactions.
Amine Catalysis: Primary amines such as n-butylamine, methylamine, and cyclohexylamine (B46788) are frequently used as catalysts. mdma.ch These amines are effective in promoting the condensation of benzaldehydes with nitroethane to form phenyl-2-nitropropenes. mdma.ch For instance, the reaction of benzaldehyde (B42025) and nitroethane using n-butylamine in ethanol (B145695), upon refluxing for 8 hours, has been reported to yield 1-phenyl-2-nitropropene (B101151) in 64% yield. mdma.ch Similarly, cyclohexylamine has been used as a catalyst, sometimes in a solvent like glacial acetic acid or by refluxing with the neat reactants. mdma.ch
Ammonium Acetate (B1210297): Anhydrous ammonium acetate is another widely employed catalyst for this transformation. wikipedia.org It is particularly effective when the reaction is carried out by heating the aldehyde and ammonium acetate in an excess of nitroethane, which also serves as the solvent. mdma.ch A typical procedure involves refluxing a solution of the aldehyde and ammonium acetate in nitroethane for several hours. mdma.ch For example, the reaction of benzaldehyde with nitroethane using ammonium acetate as a catalyst resulted in a 63% yield of 1-phenyl-2-nitropropene. mdma.ch
Below is a table summarizing various catalytic systems used in the synthesis of analogous nitropropenes.
| Catalyst | Aldehyde | Solvent | Reaction Conditions | Yield (%) | Reference |
| n-Butylamine | Benzaldehyde | Ethanol | Reflux, 8 hours | 64 | mdma.ch |
| Methylamine (aq) | Benzaldehyde | Isopropanol | Gentle heating, 4 hours | 81 | |
| Cyclohexylamine | Benzaldehyde | None | Reflux, 6 hours | 78 | |
| Ammonium Acetate | Benzaldehyde | Nitroethane | Reflux, 5 hours | 63 | mdma.ch |
| Ammonium Acetate | Piperonal | Acetic Acid | Reflux | 80-90 | mdma.ch |
Strategic Utilization of 2,3-Dimethoxybenzaldehyde and Nitroethane/Nitropropane Precursors
Similarly, if nitropropane were used instead of nitroethane, the resulting product would be 1-(2,3-dimethoxyphenyl)-2-nitrobut-1-ene, demonstrating the versatility of this reaction for creating a range of substituted nitroalkenes.
Alternative Synthetic Pathways to Substituted Nitropropenes
While direct condensation is the most common route, alternative methodologies exist that can offer advantages in certain contexts.
Dehydration Protocols for β-Nitroalcohols
As mentioned, the Henry reaction initially forms a β-nitroalcohol. beilstein-journals.org While this intermediate often dehydrates in situ, the reaction can also be performed in a two-step manner where the β-nitroalcohol is first isolated and then subjected to a separate dehydration step. wikipedia.org This can be advantageous for improving the purity of the final nitroalkene. Various dehydrating agents can be employed for this purpose, and the reaction is typically promoted by heating.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in many organic transformations, including condensation reactions. beilstein-journals.orgresearchgate.net The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. beilstein-journals.org For instance, microwave-assisted synthesis of chalcones, which are also formed via a condensation reaction, has been achieved in minutes with high yields. researchgate.net This technology can be applied to the Knoevenagel-type condensation of 2,3-dimethoxybenzaldehyde and nitroethane to potentially afford this compound more efficiently. nih.gov The reaction can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net
Precursor Synthesis and Functionalization of Aromatic Aldehydes
The synthesis of this compound is fundamentally a two-stage process. The first stage involves the synthesis of the requisite aromatic aldehyde precursor, 2,3-dimethoxybenzaldehyde. The second stage is the functionalization of this aldehyde through a condensation reaction with a nitroalkane to yield the target β-nitrostyrene derivative.
Synthesis of 2,3-Dimethoxybenzaldehyde
2,3-Dimethoxybenzaldehyde serves as a critical intermediate for a variety of more complex molecules, particularly in the pharmaceutical field. Consequently, several synthetic routes have been developed, with modern approaches focusing on yield, cost-effectiveness, and the avoidance of highly toxic reagents.
One prominent method involves the formylation of o-dimethoxybenzene. In a documented procedure, o-dimethoxybenzene is reacted with formaldehyde (B43269) in xylene, facilitated by anhydrous magnesium chloride and triethylamine (B128534). The reaction proceeds at 100°C for six hours, achieving a high yield of 94.4% after purification. chemicalbook.com
An alternative and environmentally conscious approach starts from o-bromophenol. google.compatsnap.com This multi-step synthesis first involves the formylation of o-bromophenol to produce 3-bromo-2-hydroxybenzaldehyde. google.com Subsequently, in a one-pot reaction, the bromine is methoxylated and the hydroxyl group is etherified. This is achieved using sodium methoxide (B1231860) and dimethyl carbonate (DMC), which serves as a less toxic methylating agent than the traditionally used dimethyl sulfate. google.compatsnap.com This method avoids the high toxicity and environmental pollution associated with reagents like dimethyl sulfate, which was used in older preparations starting from the expensive 2-methoxy-3-hydroxybenzaldehyde. google.compatsnap.com
Other established, though sometimes less favorable, methods include the oxidation of 2,3-dimethoxybenzyl alcohol or the direct formylation of 1,2-dimethoxybenzene.
| Starting Material | Key Reagents | Key Features | Reported Yield |
|---|---|---|---|
| o-Dimethoxybenzene | Formaldehyde, Anhydrous Magnesium Chloride, Triethylamine | Direct formylation of the dimethoxybenzene ring. chemicalbook.com | 94.4% chemicalbook.com |
| o-Bromophenol | 1. Paraformaldehyde 2. Sodium Methoxide, Dimethyl Carbonate (DMC) | A two-step process that avoids the use of highly toxic dimethyl sulfate. google.compatsnap.com | Not specified |
| 2-Methoxy-3-hydroxybenzaldehyde | Dimethyl Sulfate | An older method criticized for its use of a toxic reagent and expensive starting material. google.compatsnap.com | Not specified |
Functionalization via Henry Condensation
The conversion of an aromatic aldehyde to a β-nitrostyrene is accomplished via the Henry reaction, also known as a nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. wikipedia.org For the synthesis of a nitropropene derivative like this compound, the aldehyde is reacted with nitroethane.
The mechanism begins with the deprotonation of the nitroalkane at the alpha-carbon by a base, forming a nucleophilic nitronate anion. wikipedia.orgwikipedia.org This anion then performs a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. The resulting intermediate, a β-nitro alcohol, subsequently undergoes dehydration to yield the final nitroalkene product. wikipedia.orgwikipedia.org The removal of the water byproduct is often necessary to drive the reaction toward completion. wikipedia.org
The synthesis of phenyl-2-nitropropene from benzaldehyde and nitroethane is a widely documented analog that illustrates the typical conditions for this transformation. Various basic catalysts are employed to facilitate the reaction. Primary amines, such as n-butylamine and cyclohexylamine, are common choices, as is ammonium acetate. scribd.commdma.ch The reaction is typically carried out under reflux in solvents like ethanol, toluene, or glacial acetic acid for several hours. mdma.ch
| Catalyst | Solvent | Conditions | Reported Yield |
|---|---|---|---|
| n-Butylamine | Anhydrous Ethanol | Reflux for 8 hours. mdma.ch | 64% mdma.ch |
| Cyclohexylamine | Glacial Acetic Acid | 100°C for 6 hours. mdma.ch | 62% mdma.ch |
| Ammonium Acetate | Nitroethane (reagent and solvent) | Reflux for 5 hours. mdma.ch | 63% mdma.ch |
| Methylamine | Alcohol | Slight heating for ~4 hours. mdma.ch | Not specified |
Chemical Reactivity and Mechanistic Investigations of 1 2,3 Dimethoxyphenyl 2 Nitropropene
Nucleophilic Addition Reactions
The conjugated nitroalkene system in 1-(2,3-dimethoxyphenyl)-2-nitropropene renders it an excellent Michael acceptor. The potent electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, inducing a significant partial positive charge (δ+) on the β-carbon atom. This electrophilic center is highly susceptible to conjugate addition by a wide range of nucleophiles. researchgate.net
Heteroatom nucleophiles, such as amines (R₂NH), thiols (RSH), and alcohols (ROH), can readily add across the double bond. The reaction involves the attack of the nucleophile on the β-carbon, followed by protonation, to yield the corresponding addition product. This reaction is a versatile method for forming new carbon-heteroatom bonds.
| Nucleophile | Generic Formula | Product Structure |
| Amine | R₂NH | 1-(2,3-Dimethoxyphenyl)-2-nitro-1-(dialkylamino)propane |
| Thiol | RSH | 1-(2,3-Dimethoxyphenyl)-2-nitro-1-(alkylthio)propane |
| Alcohol | ROH | 1-(2,3-Dimethoxyphenyl)-2-nitro-1-(alkoxy)propane |
Organometallic Reagent Additions (e.g., Grignard Reagents, Organolithium Compounds)
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, susceptible to attack by a variety of nucleophiles, including organometallic reagents. wikipedia.org The reaction pathway, however, can be complex and is highly dependent on the specific reagent and reaction conditions used.
Grignard Reagents: The reaction of β-nitrostyrene derivatives with Grignard reagents (R-MgX) can lead to products other than simple conjugate addition. Studies on related compounds like α-phenyl-β-nitrostyrene have shown that treatment with Grignard reagents, followed by a workup with a cold concentrated aqueous acid solution (HX), can generate hydroxyimoyl halides or nitrile oxides. ntu.edu.tw This outcome suggests a reaction pathway involving initial attack at the nitro group or a subsequent rearrangement rather than a straightforward 1,4-addition to the alkene.
Organolithium Compounds: Organolithium reagents (R-Li) are highly reactive nucleophiles that can engage with nitroalkenes in several ways. wikipedia.org While 1,4-conjugate addition is a possible pathway, other reactions can compete. rsc.orgmdpi.comnih.gov Highly reactive organolithium species may favor direct 1,2-addition to the nitro group. researchgate.net Furthermore, these strong bases can potentially deprotonate acidic protons on the molecule. The specific reaction course is influenced by factors such as the steric and electronic properties of the organolithium reagent and the nitroalkene, as well as solvent and temperature. wikipedia.orgresearchgate.net
| Organometallic Reagent | Substrate Type | Typical Conditions | Observed/Potential Products | Reference |
|---|---|---|---|---|
| Grignard Reagents (R-MgX) | β-Nitrostyrenes | 1. Ether solvent 2. Workup with cold aq. HX | Hydroxyimoyl halides, Nitrile oxides | ntu.edu.tw |
| Organolithium Compounds (R-Li) | Nitroalkenes | Aprotic solvent, low temperature | Conjugate addition products, products from attack at the nitro group | wikipedia.orgresearchgate.net |
Cycloaddition and Pericyclic Reactions
The polarized double bond of this compound allows it to participate readily in cycloaddition reactions, acting as an electron-poor 2π component.
Nitroalkenes are recognized as effective dienophiles for the Diels-Alder reaction. nih.gov The strong electron-withdrawing capacity of the nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the [4+2] cycloaddition with electron-rich dienes. wikipedia.org
The reaction of β-nitrostyrene derivatives with cyclic dienes such as 1,3-cyclopentadiene (CPD) and 1,3-cyclohexadiene (B119728) (CHD) has been investigated. beilstein-journals.orgbeilstein-journals.org These reactions typically proceed upon heating to yield the corresponding bicyclic nitro-substituted cycloadducts. beilstein-journals.org The reaction with CPD is notably faster than with CHD. beilstein-journals.orgbeilstein-journals.org For instance, studies on analogous β-fluoro-β-nitrostyrenes show that reactions with a fivefold excess of CPD in o-xylene (B151617) at 110°C proceed smoothly to give high yields (up to 97%) of the norbornene adducts as a mixture of exo and endo isomers. beilstein-journals.org Under similar conditions, reactions with CHD are much slower and result in significantly lower yields. beilstein-journals.org
| Diene | Dienophile Type | Typical Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| 1,3-Cyclopentadiene | β-Fluoro-β-nitrostyrenes | o-Xylene, 110°C | Monofluorinated norbornenes | High yields (up to 97%); mixture of exo and endo isomers. | beilstein-journals.orgbeilstein-journals.org |
| 1,3-Cyclohexadiene | β-Fluoro-β-nitrostyrenes | Thermal or microwave heating | Monofluorinated bicyclo[2.2.2]oct-2-enes | Significantly slower reaction and lower yields (<35%) compared to cyclopentadiene. | beilstein-journals.org |
| Danishefsky's Diene | β-Fluoro-β-nitrostyrenes | - | Functionalized cyclohexene (B86901) derivatives | Demonstrates reactivity with acyclic, highly functionalized dienes. | researchgate.net |
As an efficient dipolarophile, this compound can react with 1,3-dipoles to form five-membered heterocyclic rings. nih.gov This reactivity is a cornerstone for the synthesis of various heterocyclic scaffolds.
Reactions with Nitrones: The [3+2] cycloaddition between a nitrostyrene and a nitrone yields an isoxazolidine (B1194047) ring. Theoretical and experimental studies on the reaction between (E)- and (Z)-β-nitrostyrenes and 5,5-dimethylpyrroline-N-oxide show that the reaction proceeds via a one-step, polar mechanism. rsc.orgnih.govrsc.org The reaction is characterized by the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitrostyrene. nih.gov Interestingly, the stereochemical outcome can depend on the geometry of the starting nitrostyrene; the reaction of (E)-β-nitrostyrene was found to be endo-selective, while the less stable (Z)-isomer was exo-selective. rsc.org
Reactions with Azides: The Huisgen 1,3-dipolar cycloaddition of azides with activated alkenes or alkynes is a powerful method for synthesizing 1,2,3-triazoles. wikipedia.org While the reaction is most common with alkynes, electron-poor olefins like nitroalkenes can also serve as the dipolarophile. nih.gov This reaction provides a direct route to highly functionalized 1,2,3-triazoline (B1256620) rings, which can be further transformed.
| 1,3-Dipole | Dipolarophile | Product | Mechanistic Details/Key Findings | Reference |
|---|---|---|---|---|
| Nitrones (e.g., 5,5-dimethylpyrroline-N-oxide) | (E)- and (Z)-β-Nitrostyrene | Isoxazolidines | One-step, polar mechanism. Stereoselectivity depends on the E/Z geometry of the nitrostyrene. | rsc.orgnih.govrsc.org |
| Organic Azides (R-N₃) | Nitroalkenes | 1,2,3-Triazolines | Catalyst-free cycloaddition is possible, providing access to 1,5-disubstituted triazoles. | nih.gov |
Isomerization and Rearrangement Studies of Nitropropene Derivatives
Derivatives of β-methyl-β-nitrostyrene can undergo isomerization and rearrangement reactions, particularly under photochemical conditions.
E/Z Isomerization: The more thermodynamically stable E (trans) isomer of nitrostyrenes can be converted to the Z (cis) isomer upon irradiation with UV light. nih.govnih.gov This photoisomerization establishes an equilibrium between the two diastereomers. nih.gov For example, irradiation of trans-β-nitrostyrene at 419 nm establishes a cis/trans ratio of 86:14. nih.gov The efficiency of this process can be influenced by substituents on the aromatic ring. In the case of ortho-hydroxy-β-nitrostyrene, this photoisomerization is reported to be inefficient, possibly due to intramolecular hydrogen bonding and tautomerization that favors the E-form. nih.gov
Photochemical Rearrangement: Beyond simple isomerization, β-methyl-β-nitrostyrenes can undergo more profound structural changes. A study by Tang demonstrated that UV irradiation of various substituted β-methyl-β-nitrostyrenes leads to a novel rearrangement, yielding 1-phenyl-1,2-propanedione-1-oxime derivatives in nearly quantitative amounts. wku.edu This reaction represents a photochemical conversion of the nitroalkene into an α-keto-oxime. The presence of nitro substituents on the phenyl ring was found to inhibit this rearrangement and promote fragmentation side reactions instead. wku.edu
| Process | Substrate Type | Conditions | Outcome | Reference |
|---|---|---|---|---|
| E/Z Photoisomerization | β-Nitrostyrene | UV irradiation (e.g., 419 nm) in solution | Reversible formation of the Z-isomer, leading to a photostationary state. | nih.gov |
| Photochemical Rearrangement | β-Methyl-β-nitrostyrenes | UV irradiation in solution | Formation of 1-phenyl-1,2-propanedione-1-oxime derivatives. | wku.edu |
Advanced Functionalization and Derivatization Strategies
The activated double bond of this compound is the primary site for functionalization reactions, including the direct addition of heteroatoms.
Halogenation: The addition of halogens across the double bond of an alkene is a classic electrophilic addition reaction. wikipedia.org For an electron-poor alkene like a nitrostyrene, this reaction is feasible. A more advanced method is the aminohalogenation of β-methyl-β-nitrostyrenes. A catalytic system using MnSO₄ with N,N-dichloro-p-toluenesulfonamide (TsNCl₂) has been developed to produce vicinal haloamino nitroalkanes. rsc.org This reaction proceeds with excellent regio- and stereoselectivity, adding a chlorine atom and a tosylamino group across the double bond. rsc.org The proposed mechanism involves the formation of a chloronium intermediate. rsc.org
Alkoxylation: Direct alkoxylation can be achieved via the conjugate addition (Michael addition) of an alcohol or alkoxide. The high electrophilicity of the β-carbon of the nitroalkene facilitates the attack of oxygen nucleophiles, leading to the formation of a β-alkoxy nitropropane derivative. This reaction is a fundamental transformation for nitroalkenes, leveraging their character as potent Michael acceptors. wikipedia.orgnih.gov
| Functionalization | Reagents | Product Type | Mechanistic Class | Reference |
|---|---|---|---|---|
| Aminohalogenation | TsNCl₂, MnSO₄ (catalyst) | Vicinal haloamino nitroalkane | Electrophilic Addition | rsc.org |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Vicinal dihalo nitroalkane | Electrophilic Addition | wikipedia.org |
| Alkoxylation | ROH / Base or RO⁻ | β-Alkoxy nitropropane | Conjugate (Michael) Addition | wikipedia.orgnih.gov |
Scope of Thiol Addition Reactions
The carbon-carbon double bond in this compound is activated towards nucleophilic attack due to the potent electron-withdrawing nature of the nitro group. This electronic characteristic makes the compound a suitable substrate for conjugate addition reactions, particularly with soft nucleophiles like thiols. The reaction, commonly known as a thiol-ene reaction or more specifically a thia-Michael addition, involves the addition of a thiol (R-SH) across the double bond to form a thioether derivative. wikipedia.org
These reactions can proceed through two primary mechanisms: a free-radical addition or a base-catalyzed Michael addition. wikipedia.org For nitroalkenes such as this compound, the Michael addition pathway is typically favored. This pathway is initiated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion (RS⁻). The thiolate then attacks the β-carbon of the nitroalkene, leading to the formation of a resonance-stabilized carbanion, which is subsequently protonated to yield the final thioether product.
The scope of thiols applicable in this type of reaction is generally broad, encompassing a variety of aliphatic, aromatic, and functionalized thiols. nih.gov While specific studies detailing the reaction of various thiols exclusively with this compound are not extensively documented in the literature, the reactivity is expected to be analogous to other substituted nitrostyrenes. The reaction rates and yields are influenced by several factors, including the acidity of the thiol (pKa), the steric hindrance around the sulfur atom and the alkene, and the reaction conditions such as the choice of solvent and base. nih.govresearchgate.net
Generally, the reaction proceeds under mild conditions and is often catalyzed by organic bases like triethylamine (B128534) or phosphines. rsc.orgrsc.org The addition typically results in the formation of a new carbon-sulfur bond, yielding a 1-(2,3-dimethoxyphenyl)-2-nitro-1-(organothio)propane structure. The high efficiency and selectivity of thia-Michael additions make them a valuable synthetic tool. scispace.com
Due to the lack of specific experimental data for this compound in the reviewed literature, a data table of specific thiol additions cannot be provided. However, research on analogous nitroalkenes demonstrates that a wide range of thiols, from simple alkanethiols to complex, functionalized aromatic thiols, can be successfully employed, often resulting in high yields of the corresponding adducts. nih.govscispace.com The reaction's success with various sulfur nucleophiles highlights its versatility in organic synthesis. rsc.org
Spectroscopic and Structural Characterization of 1 2,3 Dimethoxyphenyl 2 Nitropropene
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups within the 1-(2,3-Dimethoxyphenyl)-2-nitropropene molecule. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of specific bonds.
The most prominent features in the vibrational spectra are associated with the nitro group, the alkene C=C double bond, the aromatic ring, and the methoxy (B1213986) ether linkages. The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch (νs) appearing between 1335-1380 cm⁻¹. The presence of the C=C double bond, conjugated with both the aromatic ring and the nitro group, is confirmed by a stretching vibration band around 1600-1640 cm⁻¹.
Vibrations associated with the dimethoxyphenyl ring are also clearly observable. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations from the two methoxy groups are expected to produce strong bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. researchgate.netnih.govresearchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretching (νas) | C-NO₂ | 1500 - 1560 | Strong |
| Symmetric Stretching (νs) | C-NO₂ | 1335 - 1380 | Strong |
| Stretching (ν) | C=C (alkene) | 1600 - 1640 | Medium |
| Stretching (ν) | Aromatic C-H | 3000 - 3100 | Medium-Weak |
| Stretching (ν) | Aromatic C=C | 1450 - 1600 | Medium-Strong |
| Asymmetric Stretching (νas) | Ar-O-CH₃ | ~1250 | Strong |
| Symmetric Stretching (νs) | Ar-O-CH₃ | ~1030 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound by mapping the connectivity of its carbon and hydrogen atoms.
The proton (¹H) NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. For this compound, the spectrum is expected to show distinct signals for the vinylic, methyl, methoxy, and aromatic protons.
The vinylic proton attached to the double bond is expected to appear as a singlet in the downfield region (around 8.0-8.5 ppm) due to the deshielding effects of the conjugated system and the electron-withdrawing nitro group. The methyl group attached to the nitro-substituted carbon of the double bond would also appear as a singlet, but further upfield (around 2.4-2.6 ppm).
The two methoxy groups are chemically non-equivalent and are expected to produce two distinct singlets, likely around 3.8-4.0 ppm. The 1,2,3-trisubstituted aromatic ring gives rise to a characteristic pattern for its three protons. These protons would appear as a complex set of multiplets, typically a doublet, a triplet, and a doublet of doublets, in the range of 6.9-7.5 ppm, reflecting their ortho and meta coupling relationships. researchgate.netsigmaaldrich.com
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Vinylic H | 8.0 - 8.5 | Singlet (s) | 1H |
| Aromatic H | 6.9 - 7.5 | Multiplet (m) | 3H |
| Methoxy H (C2-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |
| Methoxy H (C3-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |
The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, 11 distinct signals are expected, corresponding to the 11 carbon atoms in the structure.
The carbons of the aromatic ring will resonate between approximately 110 and 155 ppm. The two carbons bearing the methoxy groups (C2 and C3) and the carbon attached to the nitropropene side chain (C1) will be the most downfield among the aromatic signals. The vinylic carbons are expected in the 130-150 ppm range, with the carbon bearing the nitro group being significantly deshielded. The methyl carbon of the nitropropene group will produce a signal in the upfield region, around 15-20 ppm. The two methoxy carbons will appear as sharp signals around 55-60 ppm. sigmaaldrich.comrsc.orgnih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C1 (C-alkene) | 125 - 130 |
| Aromatic C2, C3 (C-OCH₃) | 148 - 155 |
| Aromatic C4, C5, C6 | 110 - 125 |
| Vinylic C (=CH-Ar) | 135 - 145 |
| Vinylic C (-C(NO₂)-) | 140 - 150 |
| Methoxy C (-OCH₃) | 55 - 61 |
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the assignments made from 1D spectra and to establish definitive connectivity.
COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed among the three protons on the aromatic ring, confirming their relative positions (ortho and meta relationships).
HMBC: An HMBC spectrum maps long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the methoxy protons and their respective carbons on the aromatic ring (C2 and C3). It would also show a correlation between the vinylic proton and the C1 carbon of the aromatic ring, confirming the attachment point of the nitropropene side chain. sigmaaldrich.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insight into the electronic structure of the molecule. This compound possesses an extended conjugated system involving the phenyl ring, the alkene double bond, and the nitro group. This conjugation lowers the energy required for electronic transitions, causing the molecule to absorb light in the ultraviolet or visible range.
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. Due to the extensive conjugation, a primary absorption maximum (λmax) is anticipated in the range of 300-350 nm. sigmaaldrich.comresearchgate.netcaymanchem.com The position and intensity of this band are sensitive to the solvent polarity and the specific conformation of the molecule.
Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and to analyze the fragmentation pattern of the compound upon ionization, which provides further structural confirmation. The molecular formula of this compound is C₁₁H₁₃NO₄, corresponding to a molecular weight of 223.23 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 223. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:
Loss of the nitro group (NO₂•, 46 Da) to give a fragment at m/z 177.
Loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion to yield a fragment at m/z 192.
Cleavage of the propenyl side chain, potentially leading to the formation of a stable 2,3-dimethoxybenzyl cation at m/z 151.
Table 4: Expected Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment Identity | Formula |
|---|---|---|
| 223 | Molecular Ion [M]⁺ | [C₁₁H₁₃NO₄]⁺ |
| 177 | [M - NO₂]⁺ | [C₁₁H₁₃O₂]⁺ |
| 192 | [M - OCH₃]⁺ | [C₁₀H₁₀NO₃]⁺ |
X-ray Crystallographic Analysis for Definitive Solid-State Structural Determination
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallographic data for the definitive solid-state structural determination of this compound could be located. While structural analyses for related compounds, such as those with different methoxy substitution patterns on the phenyl ring, are available, the precise crystal structure, including unit cell dimensions, bond lengths, bond angles, and torsion angles for the title compound, has not been reported in the reviewed literature. Therefore, a detailed discussion and data tables for this specific analysis cannot be provided at this time.
Computational Chemistry and Theoretical Studies on 1 2,3 Dimethoxyphenyl 2 Nitropropene
Quantum Chemical Methodologies (e.g., Density Functional Theory (DFT), Ab-initio)
Quantum chemical calculations are essential for understanding molecular systems. The two primary families of methods used are ab-initio and Density Functional Theory (DFT). Ab-initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. DFT, a more modern and widely used approach for systems of this size, calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy. scirp.org
For molecules in the substituted nitrostyrene (B7858105) class, DFT has proven to be a reliable methodology. mdpi.com The selection of the appropriate functional and basis set is a critical first step in ensuring the accuracy and reliability of the computational results.
The combination of a functional and a basis set determines the quality of a DFT calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets, provide more flexibility and yield more accurate results, albeit at a higher computational cost. nih.govopenaccesspub.org
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common choices for organic molecules, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation terms, often yielding geometries and energies in good agreement with experimental data. nih.govresearchgate.net Other functionals may also be employed depending on the specific properties being investigated. researchgate.net
Validation of the chosen computational level is typically achieved by comparing calculated parameters with available experimental data from techniques like X-ray crystallography for the same or structurally analogous compounds. scirp.org A high correlation coefficient (R²) between the theoretical and experimental bond lengths and angles indicates that the selected methodology can reliably predict the molecular structure. nih.gov For instance, studies on related chalcone (B49325) derivatives have shown that optimized geometries from B3LYP/6-311G calculations reproduce structural parameters effectively. scirp.org
Molecular Geometry Optimization and Conformation Analysis
Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located.
The output of a geometry optimization provides precise theoretical values for all bond lengths, bond angles, and dihedral (torsional) angles. These parameters define the molecule's architecture. For 1-(2,3-dimethoxyphenyl)-2-nitropropene, key parameters include the lengths of the C=C double bond in the nitropropene side chain, the C-N bond, N-O bonds of the nitro group, and the bonds within the aromatic ring.
The planarity of the molecule is of particular interest. The dihedral angle between the plane of the dimethoxyphenyl ring and the nitropropene side chain dictates the extent of π-conjugation. Studies on similar molecules, such as (E)-1-(4-methoxyphenyl)-2-nitropropene, have revealed a non-planar structure, with a significant dihedral angle of 27.1°. researchgate.net This twisting is often attributed to steric hindrance between the substituents on the ring and the side chain.
Below is an illustrative table of theoretically predicted geometrical parameters for this compound, based on typical values for related structures calculated using DFT methods like B3LYP/6-311G(d,p).
| Predicted Bond Lengths (Å) | Predicted Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Atoms | Angle |
| C=C (propene) | 1.34 | C(ring)-C=C | 128.5 |
| C(ring)-C(propene) | 1.48 | C=C-C(methyl) | 125.0 |
| C-NO₂ | 1.49 | C-N-O | 117.5 |
| N-O | 1.22 | O-N-O | 125.0 |
| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120.0 |
| C-OCH₃ | 1.36 | C-O-C(methyl) | 117.0 |
Molecules with rotatable single bonds, such as the C-C bond linking the phenyl ring to the propene group and the C-O bonds of the methoxy (B1213986) groups, can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations and identify the most stable ones. By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of energy versus angle is generated. The minima on this surface correspond to stable conformers, with the lowest point being the global minimum energy structure. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions.
Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, computational chemistry provides deep insights into the electronic distribution and reactivity of a molecule. Descriptors derived from the electronic structure can predict how and where a molecule is likely to react.
According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,3-dimethoxyphenyl ring, which is activated by the electron-donating methoxy groups. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitropropene moiety.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. mdpi.com This analysis helps in understanding the charge transfer that occurs within the molecule and its potential for engaging in chemical reactions. scirp.org
The following table provides representative energy values for the frontier orbitals of this compound, as would be calculated by DFT.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.88 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -1.47 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| ΔE (Gap) | 5.41 | Energy difference (LUMO - HOMO) |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).
Charge Distribution Analysis (e.g., Mulliken, NBO)
Charge distribution analysis provides quantitative insight into the atomic charges within a molecule, which is fundamental to understanding its chemical behavior. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed for this purpose.
In molecules analogous to this compound, it is consistently observed that the oxygen atoms of the nitro group carry a substantial negative charge. researchgate.net The nitrogen atom of the nitro group, in turn, exhibits a positive charge. The carbon atoms of the phenyl ring will have their charges influenced by the electron-donating methoxy groups. NBO analysis further helps in understanding the delocalization of electron density and the stability of the molecule arising from hyperconjugative interactions. researchgate.net For instance, in a study of a different nitro-imidazole compound, charge density analysis revealed specific bonding characteristics and intermolecular interactions. researchgate.net
Typical Charge Distribution in Substituted Phenyl-2-nitropropenes
| Atom/Group | Expected Charge (Mulliken/NBO) | Rationale |
|---|---|---|
| Oxygen (Nitro Group) | Highly Negative | High electronegativity |
| Nitrogen (Nitro Group) | Positive | Bonded to highly electronegative oxygens |
| Cα (of propene) | Varies (influenced by ring) | Part of a conjugated system |
| Cβ (of propene) | Positive | Electron-withdrawing effect of nitro group |
| Phenyl Ring Carbons | Negative | Electron-donating effect of methoxy groups |
Electrophilicity Index and Chemical Hardness/Softness Studies
Conceptual DFT provides valuable descriptors of chemical reactivity, including the electrophilicity index (ω), chemical potential (μ), chemical hardness (η), and softness (S). The electrophilicity index quantifies the ability of a molecule to accept electrons, while chemical hardness and softness relate to the molecule's resistance to change in its electron distribution. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For nitroalkenes, the presence of the electron-withdrawing nitro group generally results in a relatively high electrophilicity index, indicating a strong capacity to act as an electrophile. mdpi.com A smaller HOMO-LUMO energy gap is associated with lower chemical hardness and higher softness, which often correlates with higher reactivity. researchgate.net For example, a computational study on 1-phenyl-2-nitropropene (B101151) indicated a chemical hardness of 0.112 eV and a high softness value, suggesting significant reactivity. researchgate.net
Reactivity Descriptors for a Representative Nitroalkene (Note: Data is illustrative and based on similar compounds)
| Parameter | Definition | Typical Value Range (eV) | Implication |
|---|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | -6 to -8 | Relates to electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | -1 to -3 | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3 to 5 | Lower gap suggests higher reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 to 2.5 | Resistance to deformation of electron cloud |
Theoretical Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, including vibrational frequencies (IR and Raman), UV-Vis absorption maxima, and NMR chemical shifts. These theoretical spectra are invaluable for the structural confirmation of synthesized compounds.
Vibrational Frequencies: DFT calculations can predict the vibrational modes of a molecule. For this compound, characteristic peaks would be expected for the N-O stretching of the nitro group, C=C stretching of the alkene, and various vibrations associated with the substituted phenyl ring.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. The predicted λmax corresponds to the electronic transition from the HOMO to the LUMO. For conjugated systems like this, the absorption maxima are typically in the UV or visible region. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculated shifts, when compared to experimental data, can confirm the molecular structure. researchgate.net
Predicted Spectroscopic Data for a Phenyl-2-nitropropene Analog
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |
|---|---|---|
| FT-IR | ~1520 cm-1, ~1350 cm-1 | Asymmetric & Symmetric NO2 stretch |
| FT-IR | ~1640 cm-1 | C=C alkene stretch |
| UV-Vis | ~300-350 nm | π → π* transition of the conjugated system |
| ¹H NMR | ~7-8 ppm | Vinyl proton |
Mechanistic Elucidation through Computational Simulations
Computational simulations are instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and reaction pathways. For reactions involving nitropropenes, such as reductions or cycloadditions, DFT calculations can provide detailed energetic profiles.
For instance, the reduction of the nitropropene moiety is a key step in various synthetic pathways. Computational studies can model the step-by-step mechanism of this reduction, calculating the activation energies for each step and identifying the rate-determining step. Similarly, in cycloaddition reactions, theoretical models can predict the regioselectivity and stereoselectivity of the products formed. researchgate.net A computational study on the reaction of a nitrostyrene with benzaldehyde (B42025) detailed five potential reaction routes and identified the most energetically favorable pathway. researchgate.net Another study on the reaction involving ethyl (Z)-3-phenyl-2-nitroprop-2-enoate used computational methods to show that the actual reaction mechanism was different from what had been previously assumed. researchgate.net These examples highlight the power of computational chemistry to provide deep insights into reaction mechanisms that are difficult to probe experimentally.
Applications and Synthetic Utility of 1 2,3 Dimethoxyphenyl 2 Nitropropene in Organic Synthesis
Precursor in the Synthesis of Substituted Phenethylamines
A significant application of 1-(2,3-dimethoxyphenyl)-2-nitropropene is its role as a starting material for the synthesis of substituted phenethylamines. The nitro group of the nitropropene can be reduced to a primary amine, yielding the corresponding phenethylamine (B48288) skeleton. This reduction is a key step in the synthetic pathways leading to a range of biologically active molecules.
The general transformation involves the reduction of the nitro group and the carbon-carbon double bond. Various reducing agents can be employed to achieve this, with the choice of reagent influencing the reaction conditions and outcomes. Common methods include catalytic hydrogenation or the use of metal hydrides.
The reduction of this compound is a direct route to 2,3-dimethoxyamphetamine. This transformation is analogous to the synthesis of other substituted amphetamines from their corresponding β-nitrostyrene precursors. wikipedia.org The process involves the reduction of both the nitro group and the alkene double bond to an amino group and a single bond, respectively.
Several reducing agents are effective for this conversion, including lithium aluminum hydride (LAH), sodium borohydride (B1222165) in combination with a catalyst, aluminum amalgam, or catalytic hydrogenation using catalysts like Raney nickel or palladium. wikipedia.org The choice of reducing agent and solvent system can be optimized to achieve high yields of the desired amphetamine derivative. The general reaction is depicted below:
Reduction of this compound to 2,3-Dimethoxyamphetamine
| Precursor | Product |
| This compound | 2,3-Dimethoxyamphetamine |
This synthetic strategy is not limited to the 2,3-dimethoxy analog but is a general method applicable to a wide range of substituted benzaldehydes to produce various substituted amphetamines. wikipedia.org
The versatility of the phenethylamine scaffold allows for the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. By modifying the substituents on the phenyl ring of the starting benzaldehyde (B42025), a library of phenethylamine derivatives can be generated from the corresponding nitropropenes. These analogs are crucial for investigating how structural modifications influence biological activity at various receptors.
For instance, SAR studies on phenethylamine derivatives have explored the impact of different substitution patterns on the aromatic ring and the ethylamine (B1201723) side chain. biomolther.org The synthesis of compounds with varied alkoxy groups or other substituents on the phenyl ring, starting from the appropriately substituted nitropropene, enables a systematic evaluation of their pharmacological profiles. frontiersin.org These studies are fundamental in medicinal chemistry for the design of new compounds with specific biological targets and desired therapeutic effects.
Intermediate in the Preparation of Substituted Phenylacetones
This compound can also be converted into the corresponding phenylacetone, 1-(2,3-dimethoxyphenyl)propan-2-one. This transformation typically proceeds through a Nef reaction or a related pathway. wikipedia.orgorganic-chemistry.org The Nef reaction involves the hydrolysis of a nitroalkane salt to a ketone or aldehyde. wikipedia.org
In one common method, the nitropropene is first reduced to the corresponding nitropropane using a reagent like sodium borohydride. The resulting nitroalkane is then subjected to hydrolysis under acidic or oxidative conditions to yield the phenylacetone. wikipedia.org For example, the hydrolysis can be achieved using hydrogen peroxide and potassium carbonate. wikipedia.org Another approach involves using iron as a reducing agent in the presence of an acid catalyst, which leads to an intermediate that hydrolyzes to the ketone. wikipedia.orggoogle.com
Conversion of this compound to 1-(2,3-Dimethoxyphenyl)propan-2-one
| Starting Material | Intermediate | Product |
| This compound | 1-(2,3-Dimethoxyphenyl)-2-nitropropane | 1-(2,3-Dimethoxyphenyl)propan-2-one |
This synthetic route provides access to substituted phenylacetones, which are themselves valuable intermediates in the synthesis of other compounds, including certain amphetamine derivatives through reductive amination.
Role in the Synthesis of Nitrogen-Containing Heterocycles
The phenethylamine structure, readily accessible from this compound, is a key building block for the synthesis of various nitrogen-containing heterocycles. These cyclic structures are prevalent in many biologically active natural products and synthetic compounds.
The 2,3-dimethoxyphenethylamine (B1266631) obtained from the reduction of this compound can undergo cyclization reactions to form tetrahydroisoquinoline (THIQ) derivatives. A classic method for this transformation is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgthermofisher.com
The presence of electron-donating groups, such as the methoxy (B1213986) groups in 2,3-dimethoxyphenethylamine, facilitates the electrophilic aromatic substitution required for the cyclization step. rsc.org The Pictet-Spengler reaction is a powerful tool for constructing the THIQ core, which is found in numerous alkaloids and pharmacologically active compounds. rsc.orgnih.govnsf.gov
General Scheme for Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction
| Reactant 1 | Reactant 2 | Product Core |
| β-Arylethylamine (e.g., 2,3-Dimethoxyphenethylamine) | Aldehyde or Ketone | Tetrahydroisoquinoline |
While the direct involvement of this compound in the synthesis of oxadiazoles (B1248032) is less common, the nitroalkene functionality can, in principle, participate in cycloaddition reactions. nih.gov More broadly, the chemical transformations of the nitro group can lead to intermediates suitable for heterocycle formation. For example, derivatives of β-nitrostyrenes can be utilized in the synthesis of various heterocyclic systems.
The synthesis of 1,3,4-oxadiazoles, for instance, often involves the cyclization of intermediates such as N-acylhydrazones or the reaction of carboxylic acid derivatives with hydrazides. mdpi.comjchemrev.com While not a direct application, the functional groups present in derivatives of this compound could be chemically manipulated to generate precursors for such heterocyclic systems. For example, the nitro group could potentially be converted into other nitrogen-containing functionalities that are amenable to cyclization reactions for the formation of oxadiazoles and related heterocycles. organic-chemistry.orgresearchgate.net
Preparation of Isoxazole (B147169) and Isoxazoline (B3343090) Derivatives
The synthesis of five-membered heterocycles like isoxazoles and their partially saturated counterparts, isoxazolines, represents a significant area of medicinal and organic chemistry. organic-chemistry.orgnih.gov These structures are core components of numerous biologically active compounds. Nitroalkenes such as this compound are valuable precursors for these systems, primarily through reactions that leverage the reactivity of the nitroalkene moiety.
One of the most prominent methods for constructing the isoxazoline skeleton is the 1,3-dipolar cycloaddition reaction. wikipedia.orgresearchgate.net This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is an alkene or alkyne. wikipedia.orgchesci.com While nitroalkenes themselves are not 1,3-dipoles, they can be accessed from related starting materials like nitro compounds that can be converted into nitrile oxides. nih.govmdpi.com For a substrate like this compound, its role would be as the dipolarophile, reacting with a nitrile oxide generated in situ.
Alternatively, a more direct pathway involves the reaction of primary nitro compounds, which can be dehydrated in the presence of a dipolarophile to form the nitrile oxide intermediate that is immediately trapped in a cycloaddition. nih.govorganic-chemistry.org The condensation of α-nitroketones with alkenes has also been demonstrated as a pathway to isoxazolines. mdpi.com Although specific literature detailing the conversion of this compound to isoxazole or isoxazoline derivatives is not extensively documented, the established reactivity of nitroalkenes provides a clear theoretical basis for these transformations. The general methods applicable to nitroalkenes are summarized in the table below.
Table 1: General Synthetic Routes to Isoxazolines from Nitroalkene Precursors
| Reaction Type | Reactants | Key Intermediates | Product | Ref. |
| 1,3-Dipolar Cycloaddition | Nitroalkene (as dipolarophile), Aldoxime (nitrile oxide precursor) | Nitrile Oxide | Substituted Isoxazoline | researchgate.net |
| Condensation/Cycloaddition | Primary Nitro Compound, Alkene (dipolarophile) | Nitrile Oxide | Substituted Isoxazoline | nih.govorganic-chemistry.org |
| Michael Addition/Cyclization | α,β-Unsaturated Ketone, Hydroxylamine | Oxime intermediate | Substituted Isoxazoline | researchgate.net |
| Electrochemical Synthesis | Aldoxime, Electron-deficient Alkene | Radical species | Substituted Isoxazoline | nih.gov |
Synthesis of Aziridines and β-Nitroenamines
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain makes them valuable synthetic intermediates, capable of undergoing ring-opening reactions to produce a variety of amino-functionalized compounds. nih.gov The synthesis of aziridines from nitroalkenes like this compound is typically achieved through a pathway involving conjugate addition (Michael addition). The electron-deficient nature of the double bond in the nitropropene readily allows for the addition of a nucleophile. In this context, an amine or an azide (B81097) can act as the nitrogen source. The reaction proceeds via the addition of the nucleophile to the β-carbon of the nitroalkene, forming a stabilized carbanion intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the α-carbon, displacing the nitro group as a leaving group to form the aziridine (B145994) ring.
β-Nitroenamines are compounds containing an amine group and a nitro group attached to the same double bond. They are also valuable synthetic intermediates. The synthesis of β-nitroenamines from this compound can be accomplished through the direct Michael addition of a primary or secondary amine. In this reaction, the amine adds to the β-position of the nitro-activated double bond. The resulting intermediate can then rearrange to form the thermodynamically more stable enamine structure. This reaction is often straightforward and provides direct access to these functionalized building blocks.
Table 2: Synthesis of Aziridines and β-Nitroenamines from Nitroalkenes
| Target Compound | Reaction Type | Nucleophile | Key Steps | Ref. |
| Aziridine | Michael Addition / Intramolecular Cyclization | Amine, Azide | 1. Nucleophilic addition to C=C bond. 2. Intramolecular displacement of nitro group. | nih.gov |
| β-Nitroenamine | Michael Addition / Rearrangement | Primary or Secondary Amine | 1. Nucleophilic addition to C=C bond. 2. Tautomerization to form the enamine. | nih.gov |
Building Block for Agrochemicals and Specialty Chemicals
Substituted phenyl-2-nitropropenes are recognized as important scaffolds and intermediates for the synthesis of a wide range of specialty chemicals and biologically active molecules, including agrochemicals. bloomtechz.combloomtechz.com Analogues such as 1-phenyl-2-nitropropene (B101151) have been noted for their utility in producing compounds with herbicidal and antibacterial properties. chemicalbook.comlookchem.com The functional groups on this compound—the activated double bond, the nitro group, and the dimethoxy-substituted phenyl ring—provide multiple reaction sites for chemical modification.
The nitro group can be reduced to an amine, while the double bond can be hydrogenated, providing a route to substituted phenethylamines, a common motif in bioactive compounds. wikipedia.org Furthermore, the dimethoxyphenyl moiety is a structural feature found in numerous natural products and pharmacologically active molecules. researchgate.net Other closely related trimethoxyphenyl- and dimethoxyphenyl-nitropropenes are commercially available as fine chemicals and building blocks for organic synthesis, underscoring their value in creating complex molecular architectures. biosynth.comscbt.comsynthetikaeu.comcymitquimica.com By analogy, this compound serves as a versatile starting material for producing derivatives with potential applications as herbicides, pesticides, or other specialty chemicals used in agriculture and industry. bloomtechz.combloomtechz.com
Contribution to Polymer and Materials Science Research
While the primary applications of this compound are centered on its role as an intermediate in organic synthesis, its chemical structure suggests potential, though currently unexplored, utility in polymer and materials science. The carbon-carbon double bond, activated by the strongly electron-withdrawing nitro group, makes the molecule a potent Michael acceptor. nih.govchemicalbook.com This reactivity is the basis for its potential use as a monomer in certain types of polymerization reactions.
Specifically, this compound could theoretically undergo anionic polymerization. In such a process, an anionic initiator would add to the β-carbon of the nitropropene, generating a carbanion at the α-position which is stabilized by the nitro group. This new anion could then act as a nucleophile, attacking another monomer unit and propagating the polymer chain. This polymerization mechanism would lead to a polymer with a polyolefin backbone and pendant 2,3-dimethoxyphenyl and nitro groups at alternating carbons. These functional groups could then be further modified to tune the material's properties. However, it is important to note that while chemically plausible, the use of this compound in polymer science is not currently established in published literature, and this application remains a theoretical possibility for future research.
Analytical Methodologies for Detection and Characterization in Research Contexts
Chromatographic Techniques (GC, LC) for Purity Assessment and Separation of Reaction Mixtures
Chromatographic methods are indispensable for the assessment of purity and the separation of 1-(2,3-dimethoxyphenyl)-2-nitropropene from complex reaction mixtures. Both Gas Chromatography (GC) and Liquid Chromatography (LC) offer distinct advantages depending on the volatility and thermal stability of the compound and its impurities.
Gas Chromatography (GC):
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide quantitative purity assessment and tentative identification of impurities. The choice of the capillary column is crucial for achieving optimal separation. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is often suitable for aromatic compounds.
Key parameters in a typical GC method for a nitrostyrene (B7858105) derivative would include:
Injector Temperature: Sufficiently high to ensure rapid volatilization without causing thermal degradation.
Oven Temperature Program: A gradient is typically employed, starting at a lower temperature to separate volatile impurities and gradually increasing to elute the main compound and any less volatile byproducts.
Carrier Gas: Helium or hydrogen are common choices, with a constant flow rate to ensure reproducible retention times.
Liquid Chromatography (LC):
For compounds that may be thermally labile or have low volatility, High-Performance Liquid Chromatography (HPLC) is the preferred method. Reverse-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for the analysis of substituted styrenes.
A typical HPLC method for purity analysis of this compound would involve:
Mobile Phase: A mixture of an aqueous component (water, often with a buffer) and an organic modifier (acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities.
Detector: A UV-Vis detector is highly effective, as the conjugated system of the nitropropene group provides strong chromophores, leading to high sensitivity at specific wavelengths.
The following interactive table illustrates a hypothetical comparison of chromatographic conditions for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
|---|---|---|
| Column | 30m x 0.25mm, 0.25µm film thickness (e.g., DB-5ms) | 150mm x 4.6mm, 5µm particle size (e.g., C18) |
| Mobile Phase/Carrier Gas | Helium at 1.0 mL/min | Gradient of Water and Acetonitrile |
| Temperature Program/Gradient | 150°C (1 min), then 10°C/min to 280°C (5 min) | 50% ACN to 95% ACN over 15 minutes |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | UV-Vis Detector (at e.g., 254 nm and 310 nm) |
| Typical Retention Time | Dependent on exact conditions, e.g., ~12-15 minutes | Dependent on exact conditions, e.g., ~8-10 minutes |
Mass Spectrometric Identification of Intermediates and Products
Mass Spectrometry (MS) is a crucial tool for the structural elucidation of this compound and the identification of reaction intermediates and byproducts. When coupled with a chromatographic inlet (GC-MS or LC-MS), it allows for the separation and mass analysis of individual components in a mixture.
In Electron Ionization (EI) mass spectrometry, commonly used with GC-MS, the molecular ion of this compound would be expected. Subsequent fragmentation can provide structural information. Key expected fragmentation pathways for this molecule would likely involve:
Loss of a nitro group (NO₂) or a nitro-alkene fragment.
Cleavage of the methoxy (B1213986) groups, resulting in the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
Fragmentation of the propenyl side chain.
The following table presents a hypothetical fragmentation pattern for this compound based on common fragmentation rules for similar structures.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 223 | [M]⁺ (Molecular Ion) | - |
| 208 | [M - CH₃]⁺ | Methyl radical |
| 192 | [M - OCH₃]⁺ | Methoxy radical |
| 177 | [M - NO₂]⁺ | Nitrogen dioxide |
| 162 | [M - NO₂ - CH₃]⁺ | Nitrogen dioxide and a methyl radical |
| 147 | [M - NO₂ - 2(CH₃)]⁺ | Nitrogen dioxide and two methyl radicals |
Application as a Reference Standard in Analytical Method Development and Validation
In research and forensic applications, well-characterized reference standards are essential for the development and validation of analytical methods. A pure, authenticated sample of this compound would serve as a reference standard for several key analytical purposes:
Method Development: It allows for the optimization of chromatographic separation conditions (e.g., mobile phase composition, temperature programming) and mass spectrometric parameters (e.g., ionization energy, collision energy) to achieve the best sensitivity and selectivity for this specific compound.
Qualitative Identification: By comparing the retention time and mass spectrum of an unknown sample to that of the certified reference standard, a confident identification can be made.
Quantitative Analysis: A reference standard of known purity is required to create calibration curves for the accurate quantification of this compound in a sample.
The validation of an analytical method using a reference standard typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The availability of a reliable reference standard for this compound is a prerequisite for any laboratory conducting research or analysis involving this compound, ensuring the reliability and comparability of results.
Future Directions and Emerging Research Avenues
Development of Sustainable and Greener Synthetic Protocols
The traditional synthesis of nitrostyrenes, including 1-(2,3-Dimethoxyphenyl)-2-nitropropene, often relies on the Henry condensation (also known as the Henry reaction or nitroaldol reaction). wikipedia.orgyoutube.combloomtechz.com This reaction typically involves the condensation of an aldehyde (like 2,3-dimethoxybenzaldehyde) with a nitroalkane (like nitroethane) using a basic catalyst. wikipedia.orgyoutube.com While effective, historical methods can involve harsh conditions, volatile organic solvents, and catalysts that are difficult to separate from the reaction mixture.
Future research is increasingly directed towards "green" chemistry principles to mitigate environmental impact. Key areas of development include:
Catalyst-Free and Metal-Free Syntheses: Researchers are exploring protocols that eliminate the need for catalysts altogether, or at least avoid heavy metal catalysts. researchgate.net These methods often rely on optimizing reaction conditions or using more inherently reactive starting materials, leading to simpler purification processes and reduced toxic waste.
Use of Benign Solvents: A shift away from traditional organic solvents towards more environmentally friendly options like water or ethanol (B145695) is a major goal. scribd.com Research into performing Henry reactions and subsequent transformations in aqueous media or biodegradable solvents is an active area.
One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel ("one-pot" reactions) improves efficiency by reducing the need for intermediate purification steps, which in turn saves time, materials, and energy. researchgate.netunirioja.es For instance, a one-pot process for the nitration of styrenes to β-nitrostyrenes has been described as convenient and efficient. unirioja.es
Atom Economy: Synthetic routes are being re-evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. Future protocols will favor reactions like addition reactions over substitutions or eliminations where atoms are lost in byproducts.
Exploration of Enantioselective and Diastereoselective Synthetic Pathways
Many biologically active molecules are chiral, meaning they exist in non-superimposable mirror-image forms (enantiomers). The reduction of the nitropropene moiety in this compound can create a chiral center, leading to different enantiomers of the resulting amine. As these enantiomers can have vastly different pharmacological effects, the ability to selectively synthesize one over the other is of paramount importance.
Emerging research focuses on:
Organocatalysis: The use of small, chiral organic molecules as catalysts (organocatalysts) has become a powerful tool for asymmetric synthesis. beilstein-journals.org Chiral thioureas, for example, have been used to promote the enantioselective addition of nucleophiles to nitrostyrenes. beilstein-journals.org Applying such catalysts to reactions involving this compound could allow for the production of enantioenriched products.
Chiral Metal Catalysts: While green chemistry aims to reduce metal use, chiral complexes of metals like iridium, rhodium, and palladium are highly effective in catalyzing asymmetric hydrogenations and other transformations. Future work will likely involve developing more efficient and recyclable chiral metal catalysts for the stereoselective reduction of substituted nitropropenes.
Diastereoselective Reactions: In molecules with multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. Research into [3+2] cycloaddition reactions, for example, can create complex heterocyclic structures with multiple stereocenters, and organocatalysis is being used to control the stereochemical outcome of these transformations. mdpi.com
Investigation of Novel Catalytic Systems for Specific Transformations
The nitroalkene group is a versatile functional handle, amenable to a wide array of chemical transformations beyond simple reduction. The development of novel catalytic systems allows for new and more efficient ways to modify this compound.
Current and future research interests include:
Chemoselective Reductions: The reduction of a nitropropene can yield different products depending on the catalyst and conditions. For example, while lithium aluminum hydride (LAH) or catalytic hydrogenation can reduce both the double bond and the nitro group to form an amine, other systems can be more selective. wikipedia.org Iridium catalysts have been shown to selectively reduce the C=C double bond under neutral conditions or the nitro group under acidic conditions, leading to either a nitroalkane or a ketone, respectively. mdpi.com Similarly, systems like sodium borohydride (B1222165) (NaBH₄) combined with copper(II) chloride (CuCl₂) offer a non-pyrophoric and efficient method for reducing β-nitrostyrenes to the corresponding amines. nih.gov
Denitrative Cross-Coupling Reactions: The nitro group can act as a leaving group in cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This "synthetic chameleon" nature of the nitro group is a burgeoning area of research. mdpi.com For example, ruthenium-catalyzed cross-coupling of nitrostyrenes with aldehydes has been used to synthesize chalcones. mdpi.com Applying these methods to this compound could open pathways to a diverse range of complex molecules.
Continuous-Flow Processes: Moving from traditional batch synthesis to continuous-flow systems offers advantages in safety, scalability, and consistency. Metal-free reduction of nitro compounds using reagents like trichlorosilane (B8805176) has been successfully adapted to continuous-flow reactors, a methodology that could be applied to the large-scale synthesis of derivatives from this compound. beilstein-journals.org
Advanced Computational Modeling for Predictive Synthesis and Rational Design
Computational chemistry has become an indispensable tool in modern organic synthesis and drug discovery, enabling researchers to predict reaction outcomes and design molecules with desired properties before embarking on lengthy and resource-intensive lab work. openmedicinalchemistryjournal.com
For this compound and its derivatives, computational approaches can be applied in several ways:
Reaction Mechanism Studies: Methods like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. researchgate.net This allows chemists to understand why certain catalysts or conditions favor specific products, aiding in the optimization of new synthetic protocols. For instance, DFT calculations have been used to investigate the mechanism of electrochemical reactions involving β-nitrostyrene. researchgate.net
Rational Design of Catalysts: Computational modeling can help in the design of new catalysts with enhanced activity or selectivity. By simulating the interaction between a substrate, catalyst, and reagents, researchers can identify key structural features required for optimal performance.
Virtual Screening and QSAR: For designing new bioactive molecules based on the 1-(2,3-Dimethoxyphenyl) scaffold, computational tools are invaluable. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features of molecules with their biological activity, guiding the design of more potent compounds. mdpi.com Molecular docking simulates how a molecule might bind to a biological target, such as a protein or enzyme, helping to prioritize which derivatives of this compound are most promising for synthesis and testing. openmedicinalchemistryjournal.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
